![molecular formula C31H40O2Sn B14250375 (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone CAS No. 500028-11-5](/img/structure/B14250375.png)
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is an organotin compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxyphenyl group and a tributylstannyl group attached to a methanone core, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone typically involves a multi-step process. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4-tributylstannylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl and tributylstannyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
Oxidation: Stannic derivatives and phenoxyphenyl ketones.
Reduction: Alcohol derivatives of the methanone core.
Substitution: Various substituted phenoxyphenyl and stannyl derivatives.
Scientific Research Applications
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and other materials requiring organotin compounds.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is primarily based on its ability to interact with biological molecules. The tributylstannyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenoxyphenyl group can interact with cellular membranes, affecting membrane fluidity and function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4-Phenoxyphenyl)phenylmethanone: Lacks the tributylstannyl group, making it less reactive in certain chemical reactions.
(4-Phenoxyphenyl)[4-(trimethylstannyl)phenyl]methanone: Contains a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and biological activity.
Uniqueness
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is unique due to the presence of both phenoxyphenyl and tributylstannyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
500028-11-5 |
|---|---|
Molecular Formula |
C31H40O2Sn |
Molecular Weight |
563.4 g/mol |
IUPAC Name |
(4-phenoxyphenyl)-(4-tributylstannylphenyl)methanone |
InChI |
InChI=1S/C19H13O2.3C4H9.Sn/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17;3*1-3-4-2;/h2-14H;3*1,3-4H2,2H3; |
InChI Key |
WTWMOVJWNDJZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


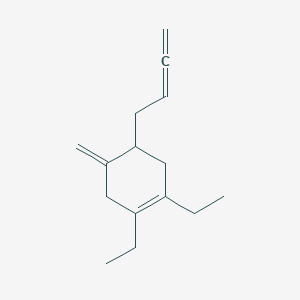
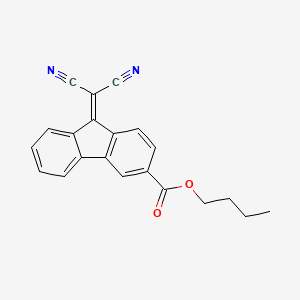

![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
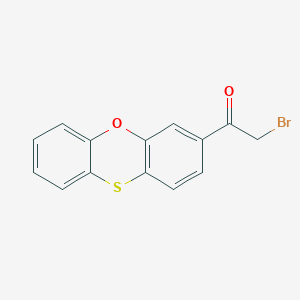
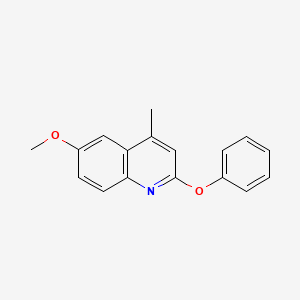
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
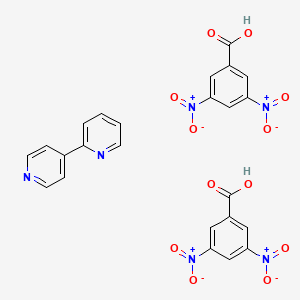
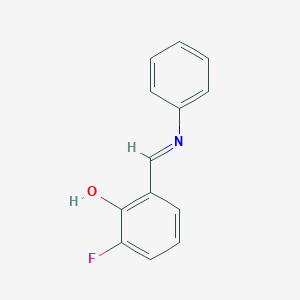
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
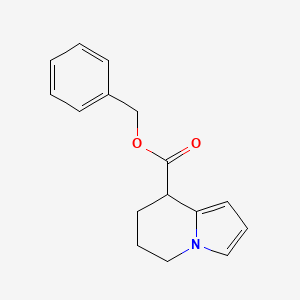
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
